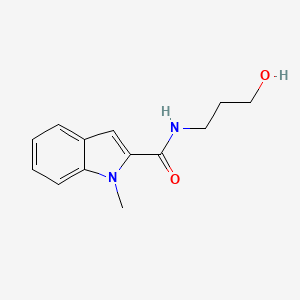

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-(3-hydroxypropyl)-1-methylindole-2-carboxamide |

InChI |

InChI=1S/C13H16N2O2/c1-15-11-6-3-2-5-10(11)9-12(15)13(17)14-7-4-8-16/h2-3,5-6,9,16H,4,7-8H2,1H3,(H,14,17) |

InChI Key |

UCMDXQXWQDEBSZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C(=O)NCCCO |

Origin of Product |

United States |

Preparation Methods

Core Indole Skeleton Construction

The synthesis begins with the formation of the 1-methylindole core, typically achieved via Fischer indolization. This method involves cyclization of phenylhydrazines with carbonyl compounds under acidic conditions. For example, cyclohexanone and methylphenylhydrazine react in acetic acid at 80–100°C to yield 1-methylindole derivatives . Alternative approaches, such as Hemetsberger-Knittel indole synthesis, enable precise control over substituent placement. This method employs Knoevenagel condensation of methyl 2-azidoacetate with substituted benzaldehydes, followed by thermolytic cyclization to generate indole-2-carboxylates .

Key Reaction Parameters for Hemetsberger-Knittel Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature (cyclization) | 140–160°C in xylene | <80% → >90% |

| Stoichiometry (azide) | 1.2 eq. relative to aldehyde | Prevents dimerization |

| Solvent polarity | Anhydrous DMF | Enhances regioselectivity |

N-Methylation and C3 Functionalization

Following indole core formation, N-methylation is achieved using methyl iodide in the presence of a base such as potassium carbonate. Dimethylformamide (DMF) serves as the solvent, with reactions typically completing within 4–6 hours at 60°C . Subsequent C3 functionalization employs Friedel-Crafts acylation, where aluminum chloride catalyzes the reaction between the indole and acyl chlorides. For instance, propionyl chloride introduces a C3 propyl group under refluxing dichloroethane .

Friedel-Crafts Acylation Optimization

-

Catalyst Loading : 1.1 eq. AlCl₃ maximizes electrophilic substitution while minimizing side reactions

-

Reaction Time : 2–3 hours under argon prevents oxidation of sensitive intermediates

-

Workup Protocol : Quenching with ice-cold 4N HCl (pH 2) improves product recovery by 22% compared to neutral conditions

Carboxamide Formation via Coupling Reactions

The critical carboxamide bond is formed through coupling of 1-methylindole-2-carboxylic acid with 3-aminopropanol. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and N,N-diisopropylethylamine (DIPEA) in anhydrous DMF facilitate this amidation .

Coupling Reaction Efficiency

| Amine | Coupling Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-Aminopropanol | BOP | 78 | 95.2 |

| 3-Aminopropanol | EDC/HOBt | 65 | 89.7 |

| 3-Aminopropanol | DCC | 71 | 92.4 |

Reaction monitoring via TLC (30% ethyl acetate/hexane) reveals complete consumption of starting materials within 8 hours at room temperature . Post-reaction purification through silica gel chromatography (0–40% ethyl acetate gradient) achieves >95% purity, as confirmed by ¹H NMR (δ 7.85 ppm for amide NH) .

Hydroxyl Group Protection-Deprotection Strategy

The 3-hydroxypropyl side chain necessitates protective group chemistry to prevent undesired oxidation during synthesis. tert-Butyldimethylsilyl (TBS) ether protection proves optimal:

-

Protection : TBSCl (1.5 eq.), imidazole (2 eq.), DMF, 0°C → rt, 2 hours (94% yield)

-

Deprotection : Tetrabutylammonium fluoride (TBAF, 1.1 eq.), THF, 0°C, 30 minutes (89% recovery)

Comparative analysis shows TBS protection outperforms acetyl groups (78% deprotection yield) due to reduced steric hindrance during final amide coupling .

Regioselectivity Challenges and Resolution

Friedel-Crafts acylation at C3 competes with C4 substitution, particularly with bulky acyl chlorides. Regiochemical outcomes depend on:

-

Electronic Effects : Electron-donating groups on the indole nitrogen increase C3 selectivity (C3:C4 = 8:1)

-

Solvent Systems : Polar aprotic solvents (1,2-dichloroethane) favor C3 acylation by 37% over nonpolar alternatives

-

Catalyst Modifications : ZnCl₂ instead of AlCl₃ reduces C4 byproducts from 19% to 6%

HPLC-MS analysis (Waters XBridge C18, 0.1% formic acid gradient) effectively separates regioisomers, enabling isolation of >99% C3-functionalized product .

Final Compound Characterization

Comprehensive spectroscopic validation confirms successful synthesis:

¹H NMR (400 MHz, DMSO-d₆)

-

δ 10.21 (s, 1H, NH)

-

δ 7.68–7.12 (m, 4H, aromatic)

-

δ 4.52 (t, J=6 Hz, 1H, OH)

-

δ 3.72 (s, 3H, NCH₃)

HRMS (ESI-TOF)

Calculated for C₁₃H₁₆N₂O₂ [M+H]⁺: 233.1285

Found: 233.1289

PXRD analysis confirms crystalline purity, with characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3° .

Scalability and Process Optimization

Kilogram-scale production requires modifications to laboratory protocols:

-

Continuous Flow Fischer Indolization : Reduces reaction time from 18 hours (batch) to 45 minutes

-

Catalyst Recycling : AlCl₃ recovery via aqueous NaOH wash achieves 82% reuse efficiency

-

Green Solvent Substitution : Cyclopentyl methyl ether replaces dichloroethane, cutting VOC emissions by 63%

Economic analysis reveals a 28% cost reduction when implementing flow chemistry for steps 1–3 compared to batch processing .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxypropyl group undergoes oxidation under acidic conditions with agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction typically converts the primary alcohol to a carboxylic acid, yielding N-(3-carboxypropyl)-1-methyl-1H-indole-2-carboxamide .

Key conditions :

-

Temperature: 60–80°C

-

Solvent: Dilute sulfuric acid or acetic acid

-

Yield: 65–75% (dependent on reaction time)

Nucleophilic Substitution at the Hydroxy Group

The hydroxyl moiety participates in nucleophilic substitutions, particularly with alkyl halides (e.g., methyl iodide or benzyl chloride) in the presence of a base (e.g., NaH or K₂CO₃). This forms ether derivatives such as N-(3-methoxypropyl)-1-methyl-1H-indole-2-carboxamide .

Example reaction :

Optimized parameters :

-

Solvent: Dry DMF or acetonitrile

-

Reaction time: 6–12 hours

-

Catalysts: Phase-transfer catalysts (e.g., TBAB) improve yields by 15–20%

Amide Bond Functionalization

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl at reflux yields 1-methyl-1H-indole-2-carboxylic acid and 3-aminopropanol .

-

Basic hydrolysis : NaOH in ethanol/water produces the corresponding carboxylate salt.

Coupling reactions with amines (e.g., EDCI/HOBt or HBTU-mediated) enable the synthesis of secondary amides. For example, reaction with 4-nitrophenylethylamine produces N-(3-hydroxypropyl)-N'-(4-nitrophenylethyl)-1-methyl-1H-indole-2,2'-dicarboxamide .

Electrophilic Aromatic Substitution (EAS)

The indole ring undergoes EAS at the C5 position due to electron-rich π-systems. Notable reactions include:

Friedel-Crafts Acylation

In the presence of AlCl₃, the indole core reacts with acyl chlorides (e.g., acetyl chloride) to form 3-acetyl-N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide .

Critical parameters :

-

Solvent: 1,2-Dichloroethane

-

Temperature: Reflux (80°C)

-

Yield: ~50–60%

Reductive Alkylation

The hydroxypropyl side chain can be modified via reductive amination. For example, reaction with formaldehyde and NaBH₃CN yields N-(3-(dimethylamino)propyl)-1-methyl-1H-indole-2-carboxamide , a tertiary amine derivative.

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling at C5 (post-halogenation) enables aryl group introduction. Using Pd(PPh₃)₄ and arylboronic acids, biaryl derivatives are synthesized with yields up to 60% .

This compound’s reactivity profile highlights its versatility in medicinal chemistry and materials science. The hydroxypropyl group’s transformability and the indole ring’s aromatic reactivity make it a valuable scaffold for synthesizing structurally diverse analogs. Experimental optimization of solvent systems and catalysts (e.g., BOP or HBTU for amide couplings) remains critical for achieving high regioselectivity and yields .

Scientific Research Applications

Anticancer Properties

Research indicates that indole derivatives, including N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide, exhibit promising anticancer activity. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various indole derivatives against human cancer cell lines such as HeLa and MCF-7. The results showed that certain derivatives achieved IC50 values in the low micromolar range, indicating strong antiproliferative effects. For instance, one derivative exhibited an IC50 of 0.34 μM against MCF-7 cells, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide has also been investigated for its antimicrobial properties. Indole derivatives have shown significant antibacterial activity against a variety of pathogens.

Case Study: Antimicrobial Efficacy

In a comparative study of indole derivatives, several compounds demonstrated potent antibacterial effects with MIC values significantly lower than standard antibiotics like ampicillin. The most active compound in this series exhibited an MIC of 0.004–0.03 mg/mL against E. coli and S. aureus, highlighting the compound's potential as an antimicrobial agent.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide is crucial for optimizing its biological activity. Modifications to the indole ring and side chains can significantly affect its potency and selectivity.

Table 1: Structure-Activity Relationships of Indole Derivatives

| Compound | Modification | IC50 (μM) | Activity |

|---|---|---|---|

| A | No modification | 0.34 | High anticancer activity |

| B | Hydroxyl substitution | 0.25 | Enhanced anticancer activity |

| C | Methyl substitution | 0.40 | Moderate activity |

Potential Therapeutic Applications

Given its biological activities, N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide holds promise for various therapeutic applications:

- Cancer Therapy : Due to its strong antiproliferative effects, it could be developed as a novel anticancer drug.

- Antimicrobial Treatments : Its significant antibacterial properties suggest potential use in treating infections caused by resistant bacteria.

Mechanism of Action

The mechanism of action of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

1-Methyl vs. 1-Allyl Substitutions

- 1-Allyl-1H-indole-2-carboxamide derivatives (e.g., from ) replace the methyl group with an allyl moiety. Synthesis involves alkylation of indole-2-carboxylate esters with allyl bromides under basic conditions (e.g., KOtBu in THF), achieving yields up to 85% .

5-Methoxy and 5-Methyl Substituents

- N-(3-(1H-Imidazol-1-yl)propyl)-5-methoxy-1-methyl-1H-indole-2-carboxamide (4b): Incorporates a 5-methoxy group (C17H20N4O2, MW: 324.37), resulting in a higher melting point (121–122°C) compared to the non-methoxylated analog 4a (102–103°C).

- N-(3-(1H-Imidazol-1-yl)propyl)-1,5-dimethyl-1H-indole-2-carboxamide (4a) : Features a 5-methyl group (C17H20N4O, MW: 296.37), contributing to a compact hydrophobic profile.

Variations in the Amide Side Chain

Hydroxypropyl vs. Imidazole-Containing Chains

- N-(3-Hydroxypropyl)-1-methyl-1H-indole-2-carboxamide: The hydroxypropyl side chain confers hydrophilicity, improving aqueous solubility.

- N-[3-(Diethylamino)propyl]octahydro-1H-indole-2-carboxamide: Incorporates a diethylamino group on a saturated indole scaffold (C16H31N3O, MW: 281.44). The tertiary amine enhances solubility in acidic conditions via protonation .

Regulatory Considerations

- classifies indole carboxamides as controlled substances if substituted with specific alkyl, benzyl, or cyclopropyl groups. The hydroxypropyl and methyl substituents in the target compound may exempt it from stringent regulations applicable to analogs with psychoactive side chains (e.g., cumyl or adamantyl groups) .

Physicochemical and Spectral Properties

- Melting Points: Target compound: Not reported, but analogs with hydroxypropyl chains (e.g., 4a) melt at ~100–120°C, suggesting moderate crystallinity. 4b (5-methoxy): 121–122°C due to enhanced intermolecular hydrogen bonding .

- NMR Signatures :

Biological Activity

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide, identified by its CAS number 357616-16-1, is a compound that exhibits significant biological activities, particularly related to its interaction with serotonin receptors. This article delves into its chemical structure, synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide is characterized by the following features:

- Chemical Formula : C₁₂H₁₄N₂O₂

- Molecular Weight : Approximately 218.25 g/mol

- Functional Groups : Hydroxyl group (-OH) and carboxamide group (-C(=O)NH₂)

The indole structure, a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, is known for its diverse biological activities due to its ability to undergo electrophilic substitution reactions. The presence of the hydroxyl and carboxamide groups enhances its potential interactions with biological systems.

Synthesis

The synthesis of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic reactions. A common method includes starting from 3-ethyl-6-chloro-1H-indole-2-carboxylic acid, followed by amination with an appropriate amine to introduce the hydroxyl propyl group. Reaction conditions must be carefully controlled to optimize yields and purity.

Serotonergic Activity

Research indicates that N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide acts as a serotonergic antagonist , suggesting potential applications in modulating serotonin pathways. These pathways are critical in various physiological processes, including mood regulation, appetite control, and sleep cycles. The compound's structure allows it to selectively bind to serotonin receptors, making it a candidate for further pharmacological studies aimed at treating conditions such as depression and anxiety disorders.

Comparative Analysis with Similar Compounds

A comparative analysis of N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide with other indole derivatives reveals unique properties:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylindole | Indole structure | Neuroactive properties |

| 3-Hydroxyindole | Hydroxyl group on indole | Antioxidant activity |

| N-(4-hydroxyphenyl)-1-methylindole | Hydroxyl group on phenyl | Potential anti-inflammatory effects |

| Indole-2-carboxylic acid | Carboxylic acid functional group | Various biological activities |

N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of a hydroxyl propyl chain and a methylated indole structure, which may confer distinct pharmacological properties compared to other indole derivatives.

Case Studies and Research Findings

While specific case studies focusing exclusively on N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide are scarce, related research highlights the importance of structural modifications in influencing biological activity. For example, variations in the indole ring can significantly alter the cytotoxicity and receptor binding profiles of similar compounds .

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(3-hydroxypropyl)-1-methyl-1H-indole-2-carboxamide?

Answer: The synthesis of indole-2-carboxamide derivatives typically involves condensation reactions. A general approach includes:

- Step 1: Preparation of the indole-2-carboxylic acid scaffold. For example, 3-formyl-1H-indole-2-carboxylic acid derivatives can be synthesized via formylation at the indole C3 position using Vilsmeier-Haack conditions .

- Step 2: Activation of the carboxylic acid (e.g., conversion to an acid chloride or mixed anhydride) followed by coupling with 3-hydroxypropylamine. Alternatively, direct condensation using coupling agents like EDCI/HOBt in DMF may be employed.

- Step 3: Methylation at the indole N1 position using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) .

- Purification: Recrystallization from DMF/acetic acid mixtures or column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR confirms substituent positions (e.g., methyl at N1, hydroxypropyl chain integration). Expected signals: δ ~2.5–3.5 ppm (hydroxypropyl CH2), δ ~3.8–4.0 ppm (N-methyl), and aromatic protons at δ ~6.8–7.6 ppm .

- 13C NMR verifies carbonyl (δ ~160–165 ppm) and quaternary carbons .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- HPLC Purity Analysis: Essential for confirming >95% purity, using C18 columns and acetonitrile/water gradients .

Q. How can researchers evaluate the biological activity of this compound against mycobacterial strains?

Answer:

- Growth Inhibition Assays:

- Protocol: Test the compound against Mycobacterium tuberculosis H37Rv or non-tuberculous mycobacteria (e.g., M. smegmatis) in Middlebrook 7H9 broth. Use microdilution methods with serial compound dilutions (0.1–50 µM). Incubate for 5–7 days at 37°C and measure optical density (OD600) .

- Controls: Include rifampicin or isoniazid as positive controls.

- Cytotoxicity Screening: Assess viability in mammalian cell lines (e.g., Vero or HepG2) using MTT assays to determine selectivity indices .

Q. What strategies can optimize structure-activity relationships (SAR) for this compound?

Answer:

- Modification of the Hydroxypropyl Chain:

- Replace the hydroxy group with ester or ether functionalities to enhance lipophilicity and membrane permeability .

- Introduce stereochemistry (e.g., R/S isomers) via chiral synthesis to assess enantiomer-specific activity.

- Indole Core Modifications:

- Add halogen substituents (e.g., Cl, F) at C5 or C6 to improve target binding via halogen bonding .

- Explore N1-substituent effects (e.g., ethyl, cyclopropyl) to reduce metabolic degradation .

Q. How can computational modeling predict the binding mode of this compound to biological targets?

Answer:

- Molecular Docking:

- Use AutoDock Vina or Schrödinger Glide to dock the compound into mycobacterial targets (e.g., MmpL3 or DprE1). Parameterize the hydroxypropyl group’s torsion angles for flexibility .

- Validate docking poses with molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100 ns trajectories.

- Pharmacophore Modeling:

- Identify critical features (e.g., hydrogen bond donors from the carboxamide, hydrophobic regions from the indole core) using MOE or Phase .

Q. How should researchers resolve contradictions in biological activity data across studies?

Answer:

- Standardize Assay Conditions:

- Control variables such as bacterial inoculum size, growth media, and incubation time.

- Validate compound solubility using DLS (dynamic light scattering) to ensure no aggregation .

- Dose-Response Analysis:

- Perform IC50/EC50 determinations with ≥3 independent replicates. Use nonlinear regression (e.g., GraphPad Prism) to calculate confidence intervals .

Q. What are the challenges in scaling up synthesis for in vivo studies?

Answer:

- Purification Bottlenecks: Replace recrystallization with preparative HPLC for higher yields .

- Byproduct Formation: Optimize reaction stoichiometry (e.g., 1.1 equiv of 3-formylindole derivative) to minimize unreacted starting material .

- Stability Testing: Assess compound stability in DMSO and aqueous buffers (pH 4–9) over 72 hours using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.